molecular formula C69H99N25O18S2 B10846326 Ac-I[CVHQDWGHHRC]T-NH2

Ac-I[CVHQDWGHHRC]T-NH2

Cat. No.: B10846326
M. Wt: 1630.8 g/mol
InChI Key: BOKLLRIGSLYOHT-OYMOBXHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-I[CVHQDWGHHRC]T-NH2 is a synthetic peptide derivative belonging to the compstatin family, a class of cyclic peptides known for their inhibitory activity against the complement system, particularly complement protein C3 . Its structure features a 13-amino acid sequence cyclized via a disulfide bond between two cysteine residues, with an acetylated N-terminus (Ac-) and an amidated C-terminus (-NH2). Key residues in its sequence, such as histidine (H) and glutamine (Q), are critical for binding to C3 and modulating immune responses .

This peptide has been investigated for therapeutic applications in age-related macular degeneration (AMD) and other complement-mediated diseases. Its design aims to balance high binding affinity with improved solubility, addressing limitations observed in earlier compstatin analogs .

Properties

Molecular Formula

C69H99N25O18S2

Molecular Weight

1630.8 g/mol

IUPAC Name

2-[(4R,7S,10R,13S,19S,22R,25S,28R,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-10,13,28-tris(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C69H99N25O18S2/c1-7-33(4)55(83-35(6)96)68(112)92-50-28-114-113-27-49(66(110)94-56(34(5)95)57(71)101)91-59(103)42(13-10-16-77-69(72)73)85-62(106)46(19-38-24-75-30-81-38)88-61(105)45(18-37-23-74-29-80-37)84-52(98)26-79-58(102)44(17-36-22-78-41-12-9-8-11-40(36)41)87-64(108)48(21-53(99)100)89-60(104)43(14-15-51(70)97)86-63(107)47(20-39-25-76-31-82-39)90-67(111)54(32(2)3)93-65(50)109/h8-9,11-12,22-25,29-34,42-50,54-56,78,95H,7,10,13-21,26-28H2,1-6H3,(H2,70,97)(H2,71,101)(H,74,80)(H,75,81)(H,76,82)(H,79,102)(H,83,96)(H,84,98)(H,85,106)(H,86,107)(H,87,108)(H,88,105)(H,89,104)(H,90,111)(H,91,103)(H,92,112)(H,93,109)(H,94,110)(H,99,100)(H4,72,73,77)/t33-,34+,42-,43-,44-,45-,46+,47+,48+,49-,50-,54-,55-,56-/m0/s1

InChI Key

BOKLLRIGSLYOHT-OYMOBXHASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CN=CN2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CN=CN2)CCC(=O)N)CC(=O)O)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-I[CVHQDWGHHRC]T-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-I[CVHQDWGHHRC]T-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ac-I[CVHQDWGHHRC]T-NH2 has a wide range of scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent targeting specific biological pathways.

    Medicinal Chemistry: Explored for its potential in drug design and development.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-I[CVHQDWGHHRC]T-NH2 involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can activate or inhibit signaling pathways, leading to various biological effects. The specific amino acid sequence of this compound determines its binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Variations

Ac-I[CVHQDWGHHRC]T-NH2 is part of a series of compstatin analogs with modifications at specific positions to optimize activity. Below is a comparative analysis of its key features against related compounds:

Table 1: Comparison of this compound with Selected Analogs
Compound Name Key Modification(s) Binding Affinity* Solubility Notable Features References
This compound Histidine (H) at position 3 High Moderate Balanced affinity and solubility; pH-sensitive interactions
Ac-I[CVSQDWGHHRC]T-NH2 Serine (S) at position 3 Moderate High Enhanced solubility due to polar serine residue
Ac-I[CVWQDWGAHRC]T-NH2 Tryptophan (W) at position 3 Very High Low Strong hydrophobic interactions; prone to aggregation
Ac-I[CV(1MeW)QDWGAHRC]T-NH2 1-Methyltryptophan at position 3 Moderate Moderate Reduced aggregation via methyl substitution
Compstatin (Baseline) No modifications Baseline Low Original peptide with limited solubility

*Binding affinity relative to the reference peptide H-I(CVVQDWGHHRC)T-NH2 .

Key Findings from Research

(a) Binding Affinity and Target Interaction
  • This compound exhibits high binding affinity to C3 due to the histidine residue at position 3, which facilitates hydrogen bonding and charge interactions with the target .
  • Substitutions with aromatic residues (e.g., tryptophan in Ac-I[CVWQDWGAHRC]T-NH2) enhance affinity but reduce solubility, leading to aggregation .
  • The serine variant (Ac-I[CVSQDWGHHRC]T-NH2) shows lower affinity but improved solubility, making it suitable for formulations requiring high bioavailability .
(b) Solubility and Aggregation Propensity
  • Histidine in this compound provides moderate solubility, as its protonation state varies with pH, allowing tunable interactions in physiological environments .
  • Methylation of tryptophan (1MeW) in Ac-I[CV(1MeW)QDWGAHRC]T-NH2 reduces hydrophobicity, mitigating aggregation without significantly compromising affinity .

Mechanistic Insights

  • Molecular modeling suggests that histidine at position 3 in this compound forms a salt bridge with a negatively charged region on C3, enhancing target engagement .
  • In contrast, hydrophobic residues (e.g., tryptophan) strengthen binding via van der Waals forces but disrupt water interactions, reducing solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.